molecular formula C11H11NO B13570306 2-(3-Oxobutyl)benzonitrile

2-(3-Oxobutyl)benzonitrile

Cat. No.: B13570306
M. Wt: 173.21 g/mol
InChI Key: PFAUWAHCBGMJJC-UHFFFAOYSA-N
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Description

2-(3-Oxobutyl)benzonitrile is a benzonitrile derivative featuring a ketone-functionalized butyl side chain at the ortho position of the aromatic ring.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-(3-oxobutyl)benzonitrile

InChI

InChI=1S/C11H11NO/c1-9(13)6-7-10-4-2-3-5-11(10)8-12/h2-5H,6-7H2,1H3

InChI Key

PFAUWAHCBGMJJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=CC=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Oxobutyl)benzonitrile typically involves the reaction of benzonitrile with a suitable 3-oxobutyl precursor. One common method is the Friedel-Crafts acylation reaction, where benzonitrile reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(3-Oxobutyl)benzonitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles.

Scientific Research Applications

Chemistry: 2-(3-Oxobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxobutyl)benzonitrile depends on its specific application. In organic synthesis, its reactivity is primarily due to the electrophilic nature of the nitrile group and the presence of the 3-oxobutyl side chain, which can participate in various chemical reactions. In medicinal chemistry, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • 2-(3-Oxobutyl)benzonitrile vs. 2-(2-Oxo-2-phenylethyl)benzonitrile (3a): Both compounds contain a ketone group adjacent to the benzonitrile moiety. However, 3a has a phenylethyl group instead of a butyl chain. This structural difference impacts reactivity: 3a undergoes Me3Al-mediated cyclization with anilines to form 1-aminoisoquinolines, whereas this compound may favor longer-chain cyclization products (e.g., quinolines) .
  • This compound vs. 2-(4-Chloromethylphenyl)benzonitrile (2-CMPB) :
    2-CMPB lacks a ketone group but includes a chloromethyl substituent. It is used as a raw material in valsartan synthesis due to its electrophilic chloromethyl group, enabling nucleophilic substitution. In contrast, the oxobutyl group in this compound is more suited for condensation or cyclization reactions .

  • This compound vs. 3-Nitrobenzonitrile :
    3-Nitrobenzonitrile has a nitro group at the meta position, which strongly withdraws electrons, reducing the aromatic ring’s nucleophilicity. This contrasts with the electron-withdrawing nitrile and electron-donating alkyl ketone in this compound, creating a polarized system conducive to intramolecular reactions .

Physicochemical Properties

  • Boiling Points and Detection :
    High boiling points of benzonitrile derivatives (e.g., 2-CMPB and 2-BMPB) complicate gas chromatography (GC) analysis . This compound likely shares this challenge due to its molecular weight (~189 g/mol) and polar functional groups.

  • Electronic Effects :
    The nitrile group stabilizes LUMO levels in semiconductors (e.g., in Dyad-NB from ). The oxobutyl group in this compound may similarly influence charge transport in optoelectronic applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent Key Reactivity Applications Reference
This compound -CH2CH2COCH3 (ortho) Cyclization, condensation Pharma intermediates, optoelectronics Inferred
2-(2-Oxo-2-phenylethyl)benzonitrile -CH2COPh (ortho) Me3Al-mediated cyclization Isoquinoline synthesis
2-CMPB -CH2Cl (para) Nucleophilic substitution Valsartan synthesis
3-Nitrobenzonitrile -NO2 (meta) Electrophilic substitution Industrial chemicals

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Hazard
This compound ~189 Not reported Ketone reactivity
2-CMPB 231.7 High (>250) Chloromethyl group toxicity
3-Nitrobenzonitrile 148.12 265–267 Nitro group toxicity

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